molecular formula C17H17N3O5 B5591661 N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide

N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide

Cat. No.: B5591661
M. Wt: 343.33 g/mol
InChI Key: INFYKCSSKSVDSN-UHFFFAOYSA-N
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Description

N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group and an isopropoxyphenyl group attached to the benzamide structure

Properties

IUPAC Name

4-nitro-N-[(4-propan-2-yloxyphenyl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-11(2)25-15-9-5-13(6-10-15)18-17(22)19-16(21)12-3-7-14(8-4-12)20(23)24/h3-11H,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFYKCSSKSVDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-isopropoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .

Industrial Production Methods

For industrial production, the synthesis process is optimized to improve yield and efficiency. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide is unique due to the combination of its nitro and isopropoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and makes it a valuable compound for various applications .

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